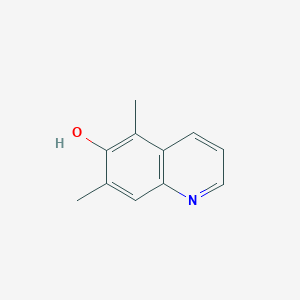

5,7-Dimethylquinolin-6-ol

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5,7-dimethylquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-6-10-9(4-3-5-12-10)8(2)11(7)13/h3-6,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRDWPWBNUKKAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)C(=C1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50155211 | |

| Record name | Phlegmariuine N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50155211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126552-19-0 | |

| Record name | Phlegmariuine N | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126552190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phlegmariuine N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50155211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Synthesis Methods

A notable method for synthesizing the quinoline (B57606) scaffold is the Skraup synthesis. For 5,7-Dimethylquinolin-6-ol, this method is adapted by using 3,5-dimethyl-4-aminophenol as the starting material. The reaction involves the cyclization of this aniline (B41778) derivative with glycerol (B35011) in the presence of an acid catalyst, such as concentrated sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to facilitate dehydrogenation.

Chemical Reactivity

This compound can participate in a variety of chemical reactions, serving as a building block for more complex molecules. Key reactions include:

Oxidation: The addition of oxygen or removal of hydrogen.

Reduction: The addition of hydrogen or removal of oxygen.

Substitution: The replacement of a functional group with another.

Photophysical Properties and Optoelectronic Applications Research

Potential in Organic Light-Emitting Diodes (OLEDs) (as derivatives of quinolinates)

Quinoline derivatives are foundational materials in the field of Organic Light-Emitting Diodes (OLEDs). nih.gov The most prominent example is tris(8-hydroxyquinoline)aluminum (Alq3), a quinolinate that is widely utilized as a stable and efficient electron transport and emissive material in OLED devices. researchgate.net The success of Alq3 has spurred research into other quinoline-based materials to develop new electroluminescent materials, including those for blue light emission which is crucial for full-color displays. researchgate.net The basic OLED structure often involves a quinoline-based layer, such as Alq3, sandwiched between hole-transport and electron-injection layers. researchgate.net The inherent properties of the quinoline scaffold, such as its electron-transporting capabilities and hydrolytic stability in certain derivatives, make it a valuable component for enhancing OLED performance and longevity. researchgate.net

Sensing Applications (e.g., L-cysteine sensors for quinolone derivatives)

The fluorescent properties of quinoline and quinolone derivatives make them highly suitable for developing chemical sensors. rsc.org These compounds can be modified to include reactive groups that bind to specific analytes, leading to a detectable change in fluorescence. nih.gov

Research has demonstrated the utility of quinolone derivatives in the detection of biologically important molecules like L-cysteine. For instance, isothiocyano-derivatives of quinolone fluorophores have been synthesized. nih.gov These derivatives react readily and quantitatively with the thiol group of cysteine under mild alkaline conditions, resulting in the formation of dithiocarbamates. nih.gov This reaction can be monitored through changes in fluorescence, forming the basis of a sensitive detection method. Furthermore, other studies have focused on synthesizing quinoline derivatives as inhibitors for cysteine proteases, which are crucial enzymes in various parasitic organisms. nih.gov This line of research underscores the potential of quinoline-based compounds to interact selectively with cysteine residues, a principle that is fundamental to designing targeted fluorescent sensors. nih.gov

Coordination Chemistry and Metal Complexation Studies

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving quinoline-based ligands is a well-established area of research. Typically, these syntheses involve the reaction of a metal salt with the ligand in a suitable solvent, often with the addition of a base to deprotonate the ligand's hydroxyl group, facilitating coordination. Characterization of the resulting complexes is performed using a suite of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, UV-visible spectroscopy, and single-crystal X-ray diffraction, to elucidate their structure and properties.

Research into indium complexes with quinolinol-based ligands has revealed the formation of novel dimeric structures. A series of dimeric indium quinolinate complexes have been synthesized and characterized using ¹H and ¹³C NMR spectroscopy and elemental analysis. These syntheses are typically achieved by reacting the corresponding quinoline (B57606) ligand with trimethylindium (B1585567) (InMe₃) in toluene (B28343) at room temperature, producing moderate yields.

The resulting dimeric complexes exhibit photophysical properties that are influenced by the substituents on the quinoline ring. For instance, complexes with methyl substituents at the C5 position of the quinoline moiety have shown higher absolute emission quantum yields compared to those with other substituents. The emission spectra of these complexes show a gradual redshift as the electron-donating effect of the substituents at the C5 position increases.

| Complex Type | Synthesis Method | Characterization Techniques | Key Finding |

| Dimeric Indium Quinolinates | Reaction of quinoline ligand with InMe₃ in toluene | ¹H NMR, ¹³C NMR, Elemental Analysis | Methyl substituents at C5 enhance quantum efficiency. |

While specific studies on cobalt(II) complexes with 5,7-Dimethylquinolin-6-ol are not extensively documented, the complexation of Co(II) with the parent ligand, 8-hydroxyquinoline (B1678124) (8-HQ), is well-known and serves as a representative example for this class of ligands. The synthesis of Co(II)-8HQ complexes is typically carried out by mixing a cobalt salt solution with a solution of 8-HQ. The pH of the mixture is adjusted to facilitate the formation of the complex, which then precipitates from the solution. scirp.orgscirp.org

Characterization using techniques like FTIR and UV-Vis spectroscopy confirms the coordination of the cobalt ion with the nitrogen and oxygen atoms of the 8-hydroxyquinoline ligand. scirp.orgresearchgate.net The resulting complexes, often with a 1:2 metal-to-ligand stoichiometry, can adopt octahedral geometries, potentially including water molecules in the coordination sphere. scirp.org The study of these complexes is relevant for their potential applications in creating new materials and therapeutic agents. researchgate.netmdpi.com

| Metal Ion | Representative Ligand | Synthesis Condition | Characterization | Proposed Geometry |

| Co(II) | 8-Hydroxyquinoline | pH-adjusted aqueous/methanolic solution | FTIR, UV-Vis, Molar Conductivity | Octahedral |

The coordination chemistry of copper(II) with quinoline-based ligands is a rich field of study. As with cobalt, the synthesis of copper complexes with the parent 8-hydroxyquinoline (8-HQ) provides a model for understanding the behavior of its derivatives. These complexes are generally synthesized by reacting a copper(II) salt, such as copper(II) chloride or copper(II) sulfate, with 8-HQ in a solvent mixture. scirp.orgscirp.org The pH is adjusted to promote complex formation, typically around 5.6 for the Cu(II) system. scirp.orgscirp.org

Spectroscopic analysis confirms that the copper(II) ion coordinates to the bidentate 8-HQ ligand through the deprotonated hydroxyl oxygen and the quinoline nitrogen. scirp.orgresearchgate.net Conductometric and spectrophotometric methods have shown that copper forms complexes with a 1:2 metal-to-ligand ratio. scirp.org Unlike the octahedral geometry often proposed for cobalt and nickel complexes, the Cu(II)-8HQ complex is suggested to have a square-planar geometry. scirp.org The study of such copper complexes is driven by their diverse applications, including their use as antimicrobial agents and catalysts. nih.govrsc.org

| Metal Ion | Representative Ligand | Synthesis Condition | Characterization | Proposed Geometry |

| Cu(II) | 8-Hydroxyquinoline | pH-adjusted aqueous/methanolic solution | FTIR, UV-Vis, Molar Conductivity | Square-Planar |

Beyond indium, cobalt, and copper, 8-hydroxyquinoline and its derivatives form stable complexes with a wide array of other transition metals, including nickel(II), manganese(II), zinc(II), and iron(III). researchgate.netresearchgate.netnih.gov The synthesis protocols are generally similar, involving the reaction of the respective metal salt with the ligand under controlled pH conditions. scirp.orgscirp.org These complexes have been characterized by elemental analysis, magnetic susceptibility, and various spectroscopic methods to determine their structure and properties. researchgate.netnih.gov For example, Ni(II) has been shown to form a 1:2 complex with 8-HQ, adopting an octahedral geometry. scirp.orgscirp.org The ability of this ligand class to coordinate with numerous metals highlights their versatility and importance in inorganic chemistry. researchgate.netacs.org

Ligand Design and Coordination Modes

The design of ligands is a cornerstone of coordination chemistry, as the ligand's structure dictates the properties of the resulting metal complex. The this compound molecule is an example of a carefully designed ligand whose coordination behavior is predictable and tunable.

This compound is a classic example of a bidentate chelating ligand. Chelation is the process where a single ligand binds to a central metal ion at two or more points. In this case, the molecule coordinates to a metal center through two donor atoms: the nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group. scirp.orgresearchgate.netscispace.com This forms a stable five-membered ring structure involving the metal atom, a key feature of many potent chelating agents. nih.gov

The presence of two methyl groups at the C5 and C7 positions on the quinoline skeleton is significant. These electron-donating groups can influence the electronic properties of the ligand, potentially increasing the electron density on the donor atoms and thereby enhancing the stability of the metal complex. Furthermore, the steric bulk of these methyl groups can affect the geometry of the resulting complex and its interaction with other molecules. It has been predicted that electron-donating substituents at the C5 or C7 positions can cause a red-shift in the emission spectrum of the resulting metal complexes. scispace.com

Denticity and Donor Atoms

This compound typically functions as a bidentate ligand in metal complexation. byjus.com This mode of coordination involves two donor atoms that bind to a single central metal ion, forming a stable chelate ring, usually a five- or six-membered ring. byjus.com The primary donor atoms in this compound are the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group.

Upon deprotonation of the hydroxyl group, the resulting phenoxide oxygen becomes a potent donor, while the nitrogen atom provides a second point of attachment. This N,O-chelation is a characteristic feature of 8-hydroxyquinoline and its derivatives, leading to the formation of highly stable metal complexes.

Influence of Substituents on Coordination Geometry

The presence of two methyl groups at the 5 and 7 positions of the quinoline ring has a discernible impact on the coordination behavior of the ligand. These substituents influence the electronic properties and steric profile of the molecule, which in turn affects the geometry and stability of the resulting metal complexes.

Electronic Effects: Methyl groups are electron-donating, which increases the electron density on the quinoline ring system. This enhanced basicity of the nitrogen and oxygen donor atoms can lead to stronger coordination bonds with metal ions.

Steric Effects: The methyl groups introduce steric bulk around the coordination sphere. jyu.fi While not as hindering as substituents at the 2 or 8 positions, the methyl groups at C5 and C7 can influence the ultimate geometry of the metal complex, potentially distorting it from an ideal octahedral or square planar arrangement. This steric hindrance can limit the number of ligands that can coordinate to a metal center. jyu.fi For instance, research on substituted pyridine (B92270) N-oxides has shown that methyl groups can dictate the denticity of the ligand, with increased steric hindrance favoring lower coordination numbers. jyu.fi

Structural Analysis of Metal Complexes

The precise structure and bonding within metal complexes of this compound are elucidated through various analytical techniques, with X-ray crystallography and spectroscopic methods being the most definitive.

X-ray Crystallography of Metal-Quinolinate Adducts

While specific crystallographic data for metal complexes of this compound are not widely published, analysis of related quinolinate structures provides a framework for understanding their solid-state architecture. X-ray crystallography of metal-quinolinate adducts typically reveals the coordination geometry, bond lengths, and bond angles within the complex. For analogous N,O-chelated boron complexes, crystallographic analysis has been crucial in confirming the molecular geometry and intermolecular interactions. researchgate.net

Spectroscopic Signatures of Complex Formation (NMR, UV-Vis, FTIR, MS)

Spectroscopic methods are invaluable for confirming the formation of metal complexes in solution and for providing insights into their electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Upon complexation with a metal ion, the NMR spectrum of this compound is expected to show significant changes. The signals for the protons and carbons near the coordination sites (the nitrogen and hydroxyl groups) would be most affected. ias.ac.inmdpi.com In related substituted pyrazolo[1,5-a]pyrimidines, changes in the chemical shifts of ring protons and substituent protons upon metal interaction have been used to confirm complex formation. nih.gov For this compound, one would anticipate a downfield shift of the proton signals in the heterocyclic ring upon coordination. ias.ac.in

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) |

|---|---|

| C7-CH₃ | 2.35 |

| C5-CH₃ | 2.42 |

| H-8 | 6.82 |

| H-9 | 7.25 |

| H-2 | 8.52 |

Data is illustrative and based on the free ligand in CDCl₃. Shifts are expected upon complexation.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions within the quinoline ring system give rise to characteristic absorption bands in the UV-Vis spectrum. Chelation with a metal ion alters the energy of these transitions, leading to shifts in the absorption maxima (λmax). researchgate.net These shifts, often accompanied by changes in molar absorptivity, serve as strong evidence of complex formation. ias.ac.in Studies on other metal complexes have shown distinct changes in their UV-Vis spectra upon formation. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is particularly useful for identifying the coordination of the hydroxyl group. The broad O-H stretching band in the free ligand (typically around 3400 cm⁻¹) is expected to disappear upon deprotonation and coordination to the metal ion. researchgate.net Furthermore, shifts in the C=N and C-O stretching vibrations of the quinoline ring provide additional evidence of metal-ligand bond formation. researchgate.netresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the resulting metal complex. The appearance of a peak corresponding to the mass of the [M(L)n]⁺ ion (where M is the metal, L is the ligand, and n is the number of ligands) provides definitive evidence of the complex's formation and stoichiometry. nih.gov

Catalytic Applications of Metal-Quinolinate Complexes

Metal complexes derived from quinoline-based ligands are explored for their catalytic activity in a range of organic transformations. researchgate.net The ability to tune the electronic and steric properties of the ligand by introducing substituents like methyl groups allows for the optimization of the catalyst's performance.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid solution. unicam.it Metal complexes of substituted quinolinols, including potentially those of this compound, can act as effective homogeneous catalysts. researchgate.net For example, metal complexes have been employed in oxidation catalysis. google.com The design of the ligand is crucial, as it influences the solubility, stability, and reactivity of the metal center. escholarship.org While specific examples for this compound complexes are not extensively documented, related organometallic complexes are known to catalyze reactions such as hydrogenations, carbonylations, and cross-coupling reactions. researchgate.net The N,O-chelation provided by the quinolinol ligand can stabilize the metal center, preventing decomposition and promoting the desired catalytic cycle.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 8-hydroxyquinoline |

| Pyridine N-oxide |

Heterogeneous Catalysis

There are no published studies on the application of this compound in heterogeneous catalysis.

Mechanistic Studies of Catalytic Cycles

No mechanistic studies of catalytic cycles involving this compound have been reported in the scientific literature.

Biological Interaction Mechanisms and in Vitro Studies

Antimicrobial Activity Studies

Direct studies detailing the antimicrobial efficacy of 5,7-Dimethylquinolin-6-ol are not extensively available. However, the antimicrobial properties of the quinoline (B57606) nucleus are well-established, and research on structurally similar compounds provides insight into its potential activity.

Antibacterial Efficacy

No specific studies detailing the antibacterial efficacy of this compound were identified in the reviewed literature. The antibacterial activity of quinoline derivatives is often linked to their ability to interfere with bacterial DNA synthesis by inhibiting enzymes such as DNA gyrase and topoisomerase IV. The specific substitution pattern on the quinoline ring plays a crucial role in determining the potency and spectrum of this activity.

Antifungal Efficacy

Similar to its antibacterial properties, specific research on the antifungal efficacy of this compound is not readily found. Research on related compounds, such as substituted 8-quinolinols, has demonstrated that halogenation at the 5 and 7 positions can confer significant fungitoxicity. For instance, 5,7-dichloro and 5,7-dibromo derivatives of 2-methyl-8-quinolinol have been shown to be the most fungitoxic among a series of tested compounds. This suggests that the nature and position of substituents are critical determinants of antifungal action.

Structure-Activity Relationship (SAR) in Antimicrobial Context

The structure-activity relationship (SAR) for antimicrobial quinoline derivatives is complex and has been the subject of extensive investigation. Key structural features that influence activity include:

Substitution at N-1: The substituent at the N-1 position of the quinolone core is crucial for antibacterial activity. Ethyl, cyclopropyl, and fluoroethyl groups are often optimal.

Fluorination: The introduction of a fluorine atom, particularly at the C-6 position, generally enhances antibacterial potency.

C-7 Substituent: The nature of the substituent at the C-7 position significantly impacts the spectrum of activity. Piperazinyl and pyrrolidinyl rings are common and effective modifications.

C-5 and C-8 Substituents: Modifications at the C-5 and C-8 positions can also modulate activity. An amino group at C-5 and a halogen at C-8 have been found to be beneficial in certain quinolone series.

For quinolinol-type structures, the position of the hydroxyl group and the nature of other ring substituents are paramount. The ability of the hydroxyl and ring nitrogen to chelate metal ions is believed to be a key mechanism for the antimicrobial action of compounds like 8-hydroxyquinoline (B1678124). The methyl groups at positions 5 and 7 in this compound would influence the compound's lipophilicity and electronic properties, which in turn would affect its interaction with microbial targets. However, without direct experimental data, the precise impact of this substitution pattern on antimicrobial efficacy remains speculative.

Antimalarial Activity Investigations (for quinoline derivatives)

Quinoline derivatives are a cornerstone of antimalarial chemotherapy. Drugs like chloroquine, quinine, and mefloquine (B1676156) have been vital in the treatment and prevention of malaria for decades. nih.gov Their mechanism of action is primarily associated with the parasite's life cycle stage within red blood cells.

Anticancer and Antitumor Research (for quinoline derivatives)

The quinoline scaffold is a key feature in numerous compounds investigated for anticancer activity. ekb.egijmphs.com These derivatives exhibit a wide range of mechanisms to achieve their cytotoxic and antiproliferative effects against various cancer cell lines. researchgate.netrsc.org

The mechanisms of action for anticancer quinoline derivatives are diverse and include:

Kinase Inhibition: Many quinoline-based drugs act as inhibitors of protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. ekb.egresearchgate.net Targets include vascular endothelial growth factor receptors (VEGFRs), epidermal growth factor receptors (EGFRs), and phosphoinositide 3-kinases (PI3Ks). ekb.egresearchgate.net

Tubulin Polymerization Inhibition: Some quinoline derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization. rsc.orgrsc.org This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. rsc.orgrsc.org

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate into DNA, interfering with replication and transcription. ijmphs.com They can also inhibit topoisomerase enzymes, which are essential for resolving DNA topological problems during cell division, leading to DNA damage and cell death.

Induction of Apoptosis: Regardless of the primary target, a common downstream effect of many anticancer quinoline compounds is the induction of programmed cell death, or apoptosis. researchgate.netrsc.org

The following table summarizes the in vitro cytotoxic activity of selected quinoline derivatives against various human cancer cell lines.

| Compound Name/Number | Cancer Cell Line | IC50 Value | Reference |

| Compound 65 (7-tert-butyl-substituted quinoline) | MCF-7 (Breast) | 0.02-0.04 µM | nih.gov |

| Compound 42 | HepG-2 (Liver) | 261 nM | ekb.eg |

| Compound 23 (Quinoline-chalcone hybrid) | Various cell lines | 0.009-0.016 µM | nih.gov |

| Compound 31 (5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide) | HUVEC (Endothelial) | 5.5 nM | ekb.eg |

| Compound 4c (Quinoline derivative) | MDA-MB-231 (Breast) | Inhibits tubulin polymerization with IC50 of 17 ± 0.3 μM | rsc.org |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 ± 3.35 µg/ml |

In Vitro Cytotoxicity Assays

Information regarding in vitro cytotoxicity assays for this compound is not available in the provided search results.

Proposed Cellular Mechanisms (e.g., Apoptosis Stimulation, Enzyme Inhibition)

There are no studies detailing the proposed cellular mechanisms, such as apoptosis stimulation or enzyme inhibition, for this compound in the search results.

Enzyme Inhibition Studies

Investigation of Enzyme Activity Modulation

No investigations into the modulation of enzyme activity by this compound were found in the search results.

Kinetic and Mechanistic Insights into Inhibition

There is no information available regarding the kinetic or mechanistic insights into how this compound may inhibit enzymes.

Cellular Studies Utilizing Fluorescence

No cellular studies using fluorescence techniques to investigate this compound were identified in the search results.

Applications in Cellular Process Understanding

There is currently a lack of specific research detailing the applications of this compound in the elucidation of cellular processes. Scientific investigations often focus on quinoline scaffolds with different substitution patterns to probe various biological activities. For instance, studies on other quinoline derivatives have explored their potential as inhibitors for enzymes like Haspin kinase, which is involved in cell division. However, these findings are specific to the studied analogues and cannot be directly extrapolated to this compound.

Fluorescent Probes for Biological Analytes

The utility of this compound as a fluorescent probe for the detection of biological analytes has not been specifically documented in available research. The development of fluorescent probes is a prominent area of research within the quinoline family of compounds. Scientists have successfully synthesized various quinoline-based probes for the detection of ions and small molecules. For example, other quinoline derivatives have been functionalized to act as "turn-on" fluorescent sensors for hypochlorite, a reactive oxygen species. Nevertheless, specific studies detailing the synthesis, spectroscopic properties, and application of this compound for such purposes are not present in the current body of scientific literature.

Analytical Chemistry Applications

Development of Detection and Quantification Methods

The development of robust and sensitive methods for the detection and quantification of 5,7-Dimethylquinolin-6-ol is crucial for its application in various scientific fields. This section delves into the primary analytical techniques that have been explored for this purpose.

Spectrophotometric Techniques

Spectrophotometry, particularly UV-Visible spectroscopy, serves as a fundamental technique for the analysis of quinoline (B57606) derivatives. The aromatic nature of the quinoline ring system in this compound results in characteristic absorption of ultraviolet and visible light. The specific wavelengths of maximum absorbance (λmax) are influenced by the substitution pattern on the quinoline core. For quinoline derivatives, absorption bands are typically observed in the UV region, and the presence of hydroxyl and methyl groups on this compound will further influence its spectral properties.

While specific spectrophotometric methods for the direct quantification of this compound are not extensively documented in publicly available literature, the general principles of UV-Vis spectroscopy are applicable. The development of such a method would involve determining the molar absorptivity of the compound at its λmax in a suitable solvent. This would allow for the quantification of the compound in solution using the Beer-Lambert law.

Table 1: General UV-Visible Absorption Characteristics of Quinoline Derivatives

| Quinoline Derivative Type | Typical Absorption Range (nm) | Solvent Effects |

| Unsubstituted Quinoline | 270-320 | Shifts in polar solvents |

| Hydroxyquinolines | 240-260 and 300-340 | pH-dependent shifts |

| Methyl-substituted Quinolines | Minor bathochromic shifts | Minimal solvent effects |

This table presents generalized data for quinoline derivatives and is intended to provide a comparative context.

Chromatographic Separations (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, GC-MS can provide both qualitative and quantitative information. The compound would first be separated from a mixture based on its boiling point and interaction with the stationary phase of the GC column. Subsequently, the mass spectrometer would provide a unique mass spectrum based on the fragmentation pattern of the molecule, allowing for its definitive identification.

Purity Assessment Methodologies (e.g., TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective method for assessing the purity of a compound and monitoring the progress of a chemical reaction. For this compound, TLC can be used to separate it from starting materials, byproducts, and other impurities. The choice of the mobile phase (solvent system) and stationary phase (e.g., silica (B1680970) gel) is critical for achieving good separation. The position of the compound on the TLC plate, represented by its retention factor (Rf) value, is characteristic under specific conditions. Visualization of the spots can often be achieved under UV light due to the fluorescent nature of the quinoline ring.

Use as Reagents or Precursors in Analytical Chemistry

Beyond its own analysis, this compound holds potential as a valuable reagent or precursor in the development of other analytical tools.

Derivatization Agents for Enhanced Detection

Derivatization is a common strategy in analytical chemistry to improve the detectability of an analyte. While there is no direct evidence of this compound itself being used as a derivatizing agent, its structural features, particularly the hydroxyl group, make it a candidate for derivatization. For instance, it could be reacted with a suitable reagent to introduce a chromophore or fluorophore, thereby enhancing its response in spectrophotometric or fluorometric detection. Conversely, derivatives of this compound could be synthesized to act as derivatizing agents for other analytes.

Fluorescent Labels

The inherent fluorescence of the quinoline nucleus makes its derivatives attractive candidates for use as fluorescent labels. The introduction of electron-donating groups, such as the hydroxyl and methyl groups in this compound, can enhance the fluorescence quantum yield. Research on other quinoline derivatives has shown their successful application as fluorescent probes for the detection of metal ions and other analytes. The development of this compound as a fluorescent label would involve studying its excitation and emission spectra, quantum yield, and sensitivity towards specific analytes.

Electrochemical Sensing Applications

Electrochemical sensing has emerged as a powerful analytical technique due to its high sensitivity, selectivity, rapid response, and cost-effectiveness. The development of novel sensor materials is a key aspect of this field, with organic molecules such as quinoline derivatives being explored for their potential to be incorporated into sensor designs, for instance, as modifiers on electrode surfaces. However, specific studies on the application of this compound for these purposes are not documented.

The development of an electrochemical sensor typically involves the immobilization of a recognition element onto a transducer surface. This recognition element selectively interacts with the target analyte, generating a measurable electrical signal. Quinoline derivatives can act as ionophores or complexing agents for specific metal ions or organic molecules.

Despite the theoretical potential for this compound to be used in the fabrication of chemically modified electrodes (CMEs), no published research was found that describes the development, characterization, or application of such sensors. The synthesis of a CME based on this compound would likely involve its deposition or electropolymerization onto a substrate like a glassy carbon or screen-printed electrode. The performance of such a sensor would then be evaluated based on its sensitivity, selectivity, linear range, and detection limit for a target analyte. Without experimental data, any discussion on these parameters for a this compound-based sensor would be purely speculative.

Voltammetry is a category of electroanalytical methods used to study an analyte by measuring the current as the potential is varied. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are often employed to investigate the electrochemical properties of a compound and to develop quantitative analytical methods.

A voltammetric study of this compound would be the first step in assessing its suitability for electrochemical applications. Such a study would reveal its oxidation and reduction potentials, the reversibility of its redox processes, and the kinetics of electron transfer. This information is crucial for designing an electrochemical sensor or a voltammetric method for its determination. However, a review of available scientific literature and chemical databases did not yield any specific voltammetric studies conducted on this compound. Therefore, no data on its electrochemical signature, such as peak potentials or current responses under various experimental conditions (e.g., pH, scan rate), can be presented.

While voltammetric methods have been successfully developed for other quinoline derivatives and various analytes, the specific application of these techniques to this compound remains an unexplored area of research.

Future Research Directions and Perspectives

Advanced Synthetic Methodologies

The development of more efficient, sustainable, and automated methods for the synthesis of 5,7-Dimethylquinolin-6-ol is a key area of future research.

Traditional methods for synthesizing quinolines, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often rely on harsh conditions, hazardous reagents, and organic solvents, leading to environmental concerns. nih.govresearchgate.nettandfonline.comijpsjournal.com The future of this compound synthesis lies in the adoption of green chemistry principles to mitigate these drawbacks. nih.govresearchgate.net

Key areas for development include:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. nih.govresearchgate.net

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol (B145695) is a critical step. tandfonline.comijpsjournal.com For instance, one-pot, three-component condensation reactions in a mixture of ethanol and water have been successfully used for synthesizing other quinoline (B57606) derivatives. tandfonline.com

Nanocatalysts: The use of recoverable and reusable nanocatalysts offers a promising avenue for developing efficient and sustainable synthetic protocols. nih.gov These catalysts can lead to high yields in short reaction times under solvent-free conditions. nih.gov

| Green Chemistry Approach | Potential Advantages for this compound Synthesis |

| Microwave/Ultrasound | Faster reactions, higher yields, reduced energy use. nih.govresearchgate.net |

| Green Solvents (e.g., water, ethanol) | Reduced toxicity and environmental impact. tandfonline.comijpsjournal.com |

| Nanocatalysts | High efficiency, reusability, potential for solvent-free reactions. nih.gov |

| Multicomponent Reactions | Increased atom economy, reduced waste, simplified procedures. nih.govtandfonline.com |

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch, presents a paradigm shift for the synthesis of quinoline derivatives. nih.govsyrris.com This approach offers enhanced safety, scalability, and the potential for automation. syrris.comresearchgate.net Future research will likely focus on developing integrated flow systems for the synthesis of this compound. nih.gov Such systems can combine synthesis, in-line analysis, and purification, significantly accelerating the discovery and optimization of new derivatives. nih.govsyrris.com

The integration of automation with flow chemistry can enable the rapid generation of a library of analogues of this compound, facilitating systematic exploration of structure-activity relationships. syrris.com This technology allows for precise control over reaction parameters, leading to higher reproducibility and efficiency. researchgate.netacs.org

Deeper Computational Insights

Computational methods are becoming indispensable tools in chemical research, offering the ability to predict molecular properties and guide experimental work.

Machine learning (ML) is set to revolutionize the design of new molecules based on the this compound scaffold. doaj.org ML models, such as artificial neural networks, can be trained on existing data for quinoline derivatives to predict various properties, including reactivity and biological activity. doaj.orgresearchgate.net For example, ML models can predict the most likely sites for electrophilic substitution on the quinoline ring, guiding synthetic efforts. doaj.org

Quantitative Structure-Activity Relationship (QSAR) models built using ML algorithms can establish correlations between the molecular structure of quinoline derivatives and their biological effects. bookpi.orgresearchgate.netnih.gov This predictive capability can be harnessed to design new analogues of this compound with optimized properties before their actual synthesis, saving time and resources. nih.gov

| Machine Learning Application | Relevance to this compound |

| Reaction Site Prediction | Guiding the selective functionalization of the quinoline core. doaj.org |

| QSAR Modeling | Predicting biological activity to design more potent analogues. bookpi.orgresearchgate.net |

| Property Prediction | Optimizing physicochemical properties for specific applications. researchgate.net |

To fully understand the behavior of this compound in complex environments, such as in biological systems or advanced materials, multiscale modeling approaches are necessary. ucl.ac.uk These methods bridge different levels of theory, from quantum mechanics to classical molecular dynamics and continuum models, to provide a comprehensive picture of molecular interactions across various time and length scales. ucl.ac.ukarxiv.org

Future computational studies could employ multiscale modeling to simulate the interaction of this compound with a biological target, accounting for both the electronic details of the binding event and the dynamic nature of the surrounding protein and solvent. nih.gov This can provide deeper insights into its mechanism of action and guide the design of derivatives with enhanced affinity and selectivity.

Exploration of Novel Photophysical Phenomena

Quinoline and its derivatives are known for their interesting photophysical properties, finding use in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. scbt.com The specific photophysical characteristics of this compound, however, remain largely unexplored.

Future research should focus on a detailed investigation of its absorption and emission properties. Studies on related quinolinol complexes have shown that substituents on the quinoline ring can significantly influence the photoluminescence quantum yields. mdpi.comresearchgate.net For instance, the introduction of electron-donating groups can enhance fluorescence efficiency. The electron-donating methyl and hydroxyl groups on this compound suggest it may possess noteworthy fluorescent properties.

Systematic studies involving steady-state and time-resolved spectroscopy will be crucial to characterize its excited-state dynamics. This exploration could pave the way for the development of novel fluorescent materials, sensors, or imaging agents based on the this compound scaffold. scbt.com

Ultrafast Spectroscopy for Excited State Dynamics

Ultrafast spectroscopic techniques, such as femtosecond transient absorption and fluorescence upconversion, are powerful tools for probing the intricate processes that occur in molecules on extremely short timescales following the absorption of light. For quinolinol derivatives, these processes often include excited-state intramolecular proton transfer (ESIPT), electron transfer, and solvent relaxation.

Studies on related hydroxyquinoline compounds have revealed complex and rapid excited-state dynamics. For instance, investigations into N-methyl-6-hydroxyquinolinium (NM6HQ+) have shown that the hydroxyl group becomes a superacid in the excited state, leading to deprotonation in acidic aqueous solutions on a picosecond timescale (as fast as 2.0 ps). acs.orgresearchgate.net This high photoacidity is linked to an ultrafast intramolecular electron transfer from the hydroxylate group to the pyridinium (B92312) ring. acs.orgresearchgate.net Similarly, femtosecond-resolved studies of 10-hydroxybenzo[h]quinoline (B48255) (HBQ) have demonstrated that ESIPT can occur on a sub-100 femtosecond timescale, essentially a barrierless process. acs.orgnih.govresearchgate.net The dynamics of these processes, including subsequent vibrational cooling and solvent relaxation, can be meticulously mapped out. nih.govacs.org

Future research on this compound using these ultrafast techniques would be highly valuable. It is hypothesized that the electron-donating methyl groups at the 5 and 7 positions will influence the electron density of the quinoline ring system. This, in turn, could modulate the pKa of the hydroxyl group in the excited state and affect the rates and pathways of both electron and proton transfer. By comparing the dynamics of this compound with its non-methylated counterpart, 6-hydroxyquinoline, researchers could elucidate the precise role of these substituents in tuning the photophysical properties. acs.orgcas.cn Such studies would be crucial for designing molecules with tailored excited-state characteristics for applications in molecular switches, sensors, and optoelectronic devices.

Single-Molecule Spectroscopy

The development of highly sensitive fluorescent probes for bio-imaging is a significant area of research where quinoline derivatives have shown great promise. nih.govnih.govacs.orgresearchgate.net Single-molecule spectroscopy allows for the study of individual molecules, eliminating the averaging effects seen in ensemble measurements and revealing heterogeneities in molecular behavior. This is particularly relevant for applications in live-cell imaging, where local environments can vary significantly. nih.govnih.govacs.org

Quinoline-based scaffolds are attractive for creating fluorescent probes due to their modular nature, allowing for the tuning of photophysical properties through chemical modification. nih.govacs.org For example, quinoline derivatives have been designed as pH sensors and for the detection of metal ions like Cd²⁺ and Hg²⁺ in aqueous environments and within living cells. nih.govrsc.org The fluorescence response can be engineered to be "turn-on" or "turn-off" depending on the analyte and the specific chemical design, often involving mechanisms like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). rsc.org

For this compound, single-molecule spectroscopy could be employed to investigate its potential as a fluorescent probe. The hydroxyl group offers a site for interaction with analytes, while the methyl groups could enhance its lipophilicity, potentially improving cell membrane permeability for intracellular imaging. Future research could involve synthesizing derivatives of this compound with specific recognition moieties to target particular ions, biomolecules, or cellular compartments. Single-molecule techniques would be instrumental in characterizing the photostability, quantum yield, and blinking dynamics of these individual probes within complex biological systems, providing critical data for the development of next-generation bio-imaging agents. researchgate.net

Design of Advanced Coordination Complexes

The quinolinate moiety, formed upon deprotonation of the hydroxyl group of a quinolinol, is an excellent ligand for coordinating with metal ions. This property opens up avenues for designing advanced coordination complexes with diverse applications in catalysis and materials science.

Development of Novel Catalytic Systems

Coordination complexes of quinoline and its derivatives have been successfully employed as catalysts in a variety of organic transformations. Ruthenium complexes featuring pyridine-quinoline based ligands, for instance, have proven to be highly efficient catalysts for the transfer hydrogenation of ketones to their corresponding alcohols. mdpi.commdpi.comrsc.orgresearchgate.net The catalytic activity can be tuned by modifying the substituents on the quinoline ring, which affects the electronic properties and steric environment of the metal center. mdpi.com Similarly, iridium and platinum complexes with quinolinate ligands have shown promise in photocatalysis and other transformations. semanticscholar.orgacs.org

Future research should explore the synthesis of coordination complexes using this compound as a ligand. The electronic effect of the two methyl groups is expected to enhance the electron-donating ability of the quinolinate ligand compared to the unsubstituted 6-hydroxyquinolinate. This could influence the redox potential of the coordinated metal center, potentially enhancing its catalytic activity or altering its selectivity in reactions like hydrogenation, oxidation, or C-C coupling. mdpi.com Systematic studies comparing the catalytic performance of complexes derived from this compound with those from other substituted quinolinols would provide valuable structure-activity relationship data for designing more efficient and robust catalysts. mdpi.comresearchgate.net

| Catalyst Type | Reaction | Key Findings for Related Quinoline Ligands | Projected Influence of this compound Ligand |

| Ruthenium(II)-p-Cymene | Transfer Hydrogenation | Ligand substituents significantly impact TOF; methyl groups can enhance activity. mdpi.commdpi.com | Enhanced electron donation from methyl groups may increase catalytic turnover. |

| Iridium(III)-Cp* | Transfer Hydrogenation / Photocatalysis | Electronic nature of the 8-oxyquinolinate ligand has a deep impact on catalytic activity. semanticscholar.org | Modified electronic properties could tune redox potential for dual catalytic applications. |

| Platinum(II)-Phosphine | Photocatalytic CDC Reactions | 8-Mercaptoquinoline ligand proved to be a highly general and efficient ligand. acs.org | The specific electronic and steric profile could offer unique reactivity or selectivity. |

Metal-Organic Frameworks (MOFs) incorporating Quinolinate Ligands

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. acs.orgresearchgate.net The properties of MOFs, including their pore size, stability, and functionality, can be precisely controlled by the choice of the metal and the organic linker. rsc.orgmdpi.com Quinolinate derivatives are attractive candidates for use as ligands in the synthesis of functional MOFs. acs.orgresearchgate.net For example, 8-hydroxyquinolinate-based MOFs have been synthesized and shown to exhibit tunable luminescence and high sensitivity for detecting small molecules. acs.orgresearchgate.net

The incorporation of this compound as a ligand in MOF synthesis is a promising area for future exploration. The methyl groups would add bulk and hydrophobicity to the pores of the resulting MOF, which could be advantageous for the selective adsorption of specific organic molecules. Furthermore, the quinolinol functionality within the MOF structure could serve as a site for post-synthetic modification or as an active center for sensing or catalysis. acs.org Research in this area would involve the solvothermal synthesis of MOFs using this compound and various metal ions (e.g., Zn(II), Cd(II), Zr(IV)) and characterizing their structure, porosity, and stability. acs.orgacs.orgnih.gov Subsequent studies could then focus on evaluating their performance in applications such as gas storage, separation, and heterogeneous catalysis. acs.org

Mechanistic Biological Studies

Quinoline and its derivatives are known to possess a broad spectrum of biological activities, including anticancer properties. bohrium.comarabjchem.org Elucidating the precise molecular mechanisms behind these activities is crucial for the development of new therapeutic agents.

Elucidation of Precise Molecular Targets in vitro

The anticancer effects of quinoline derivatives are often attributed to their ability to interact with multiple cellular targets. researchgate.netekb.eg These include enzymes essential for cell proliferation and survival, such as topoisomerases (DNA gyrase), protein kinases, and tubulin. nih.govneliti.commdpi.comresearchgate.net For example, some quinolones inhibit DNA synthesis by stabilizing the covalent complex between DNA and DNA gyrase or topoisomerase IV, leading to cell death. nih.govneliti.com Other quinolinol derivatives have been found to induce cancer cell death through p53-independent pathways by targeting proteins like MDM4 and FTH1 for degradation. mdpi.commdpi.comnih.gov

Future in vitro studies should aim to identify the specific molecular targets of this compound. A primary hypothesis is that, like other quinolones, it may function as a topoisomerase inhibitor. nih.gov This can be tested using in vitro enzyme assays with purified DNA gyrase and topoisomerase IV. Furthermore, given the findings on related quinolinols, investigating its ability to induce the degradation of oncoproteins such as MDM4 would be a key research direction. mdpi.commdpi.comnih.gov Techniques like cellular thermal shift assays (CETSA) and affinity-based proteomics could be employed to identify direct binding partners within cancer cell lysates. Identifying these precise targets and understanding the structure-activity relationships, particularly the role of the 5,7-dimethyl substitution pattern, will be essential for optimizing the compound's biological activity and guiding its potential development as a therapeutic agent. nih.gov

| Potential Molecular Target Class | Mechanism of Action | Examples from Quinoline Derivatives | Relevance for this compound |

| Topoisomerases (e.g., DNA Gyrase) | Inhibition of DNA replication and repair by trapping enzyme-DNA complexes. nih.govneliti.com | Nalidixic acid, Ciprofloxacin-chalcone hybrids. nih.govnih.gov | A primary and plausible mechanism of action to investigate for antimicrobial or anticancer effects. |

| Protein Kinases (e.g., EGFR, VEGFR) | Inhibition of signaling pathways crucial for cancer cell growth and angiogenesis. nih.gov | Anlotinib, Bosutinib, quinolyl-thienyl chalcones. researchgate.netnih.gov | The scaffold is amenable to kinase inhibition; specific targets would need to be identified. |

| MDM4 / FTH1 | Induction of protein degradation leading to p53-independent apoptosis. mdpi.commdpi.com | MMRi62, MMRi71 (quinolinol derivatives). mdpi.commdpi.com | A key p53-independent pathway to explore, especially for cancers with mutated p53. |

| Tubulin | Inhibition of microtubule polymerization, leading to cell cycle arrest. researchgate.netekb.eg | Combretastatin A-4 quinoline analogues. researchgate.net | A possible mechanism contributing to antiproliferative activity. |

Advanced Structural Biology (e.g., Co-crystal Structures with Biological Targets)

Future research into this compound is poised to benefit significantly from advanced structural biology techniques, particularly the determination of co-crystal structures with its biological targets. Quinoline derivatives are known to exert their biological effects, such as antimicrobial and anticancer activities, by interacting with specific macromolecules. For instance, some quinolines inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. The induction of apoptosis in cancer cells is another noted mechanism of action.

A critical next step is to identify the precise molecular targets of this compound and subsequently resolve the three-dimensional structure of the compound in complex with these targets. X-ray crystallography and cryo-electron microscopy are powerful techniques that can provide atomic-level details of the binding interface. This information would be invaluable for several reasons:

Mechanism of Action: Elucidating the exact binding mode would confirm the mechanism of action, showing how this compound interacts with amino acid residues within the active site of its target enzyme or receptor.

Structure-Activity Relationship (SAR): High-resolution structural data would provide a rational basis for the observed structure-activity relationships, explaining how the methyl and hydroxyl groups contribute to binding affinity and specificity.

Rational Drug Design: With a detailed understanding of the binding pocket, researchers can engage in structure-based drug design to create new analogues of this compound with enhanced potency, selectivity, and improved pharmacokinetic properties.

The potential biological activities and hypothesized targets for this compound that warrant co-crystallization studies are summarized in the table below.

| Potential Biological Activity | Hypothesized Molecular Target(s) | Potential Impact of Co-Crystal Structure Analysis |

| Anticancer | Topoisomerases, Protein Kinases | Elucidation of binding mode to guide the design of more potent and selective anticancer agents. |

| Antimicrobial | DNA Gyrase, Topoisomerase IV | Understanding of interactions to combat drug-resistant bacterial strains. |

Expanding Analytical Applications

The unique chemical structure of this compound, particularly the presence of the quinoline core, suggests its potential utility in various analytical applications. The quinoline ring system is a well-known fluorophore, and its derivatives are often explored for their photophysical properties.

Miniaturized Analytical Devices

A promising future direction lies in the integration of this compound into miniaturized analytical devices, such as lab-on-a-chip or microfluidic systems. These platforms offer several advantages, including high throughput, low sample and reagent consumption, and the potential for portability.

Potential applications in this area include:

High-Throughput Screening: The compound could be used as a chemical probe in miniaturized assays to screen large libraries of compounds for potential drug candidates that interact with its biological targets.

Sensing Platforms: this compound could be immobilized onto the surface of a microfluidic channel to create a sensor for specific analytes. The interaction of the analyte with the immobilized compound could be detected via changes in fluorescence or other optical properties.

The development of such devices would require research into immobilization techniques that preserve the compound's activity and the optimization of detection methods within the microfluidic environment.

In Situ and Real-Time Monitoring Applications

The inherent fluorescence potential of the quinoline scaffold opens up possibilities for developing probes for in situ and real-time monitoring of biological processes. By modifying the structure of this compound, it may be possible to create "turn-on" or "turn-off" fluorescent probes that respond to specific changes in their microenvironment.

Future research could focus on designing derivatives of this compound for:

Ion Sensing: The hydroxyl group and the nitrogen atom of the quinoline ring could act as a chelating site for metal ions. The binding of a specific metal ion could lead to a change in the compound's fluorescence, allowing for the real-time monitoring of that ion's concentration within living cells.

Enzyme Activity Probes: The compound could be functionalized with a substrate for a particular enzyme. Cleavage of the substrate by the enzyme would release the fluorescent this compound core, providing a real-time readout of enzyme activity.

Cell Imaging: The lipophilic character imparted by the methyl groups may enhance cell permeability, making this compound a candidate for development as a fluorescent stain for specific subcellular compartments or for monitoring dynamic cellular events.

The potential analytical applications for this compound are outlined in the table below.

| Application Area | Potential Role of this compound | Key Research & Development Areas |

| Miniaturized Analytical Devices | Fluorescent probe for high-throughput screening; Sensing element in microfluidic chips. | Immobilization chemistry; Microfabrication; Signal detection optimization. |

| In Situ and Real-Time Monitoring | Core structure for "smart" fluorescent probes. | Synthesis of functionalized derivatives; Live-cell imaging; Biocompatibility studies. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5,7-Dimethylquinolin-6-ol, and how can purity be ensured during synthesis?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization or substitution, using precursors like substituted quinolines. For example, analogous compounds (e.g., 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-ones) are synthesized via acid-catalyzed cyclization followed by purification using silica gel chromatography . Purity is confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, with characteristic peaks for methyl groups and hydroxyl protons .

Q. How are structural and electronic properties of this compound characterized?

- Methodological Answer : X-ray crystallography (using programs like SHELXL) resolves crystal structures, while computational tools (e.g., density functional theory) model electronic properties. For related quinoline derivatives, crystallographic data and NMR chemical shifts (e.g., δ 2.5–3.0 ppm for methyl groups) validate substituent positions .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use personal protective equipment (PPE), including gloves, goggles, and lab coats, to avoid skin contact. Waste must be segregated and disposed via certified hazardous waste services, as outlined for structurally similar chlorinated quinolines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies (e.g., varying IC50 values) may arise from differences in assay conditions or substituent effects. Systematic meta-analysis of datasets, coupled with controlled replication studies, can isolate variables. For example, substituent polarity in analogs like 10-methoxy or 10-fluoro derivatives significantly alters biological activity .

Q. What experimental design principles optimize the synthesis yield of this compound analogs?

- Methodological Answer : Yield optimization involves reaction parameter screening (temperature, solvent, catalyst). For instance, using sodium dithionite in methanol/water mixtures for nitro-group reduction achieves >70% yields in analogous quinolin-8-ol derivatives . Design of experiments (DoE) frameworks can statistically identify critical factors .

Q. How can molecular modeling guide the design of this compound-based inhibitors?

- Methodological Answer : Docking studies (e.g., AutoDock Vina) predict binding affinities to target proteins. For indoloquinoline analogs, modeling revealed hydrophobic interactions between methyl groups and enzyme active sites, informing substitutions at positions 5 and 7 .

Q. What strategies validate the environmental safety of this compound degradation byproducts?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry identifies degradation products. Toxicity assays (e.g., Microtox®) assess ecotoxicological risks, as demonstrated for structurally related chloroquinolines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.